molecular formula C22H28ClNO4 B026666 2-Azachlormadinone acetate CAS No. 105165-23-9

2-Azachlormadinone acetate

Cat. No.: B026666
CAS No.: 105165-23-9
M. Wt: 405.9 g/mol
InChI Key: OOHUAUAZGBDNEC-OFUYBIASSA-N
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Description

2-Azachlormadinone acetate: is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to chlormadinone acetate, with the addition of an azachloro group. This compound is known for its potent antiandrogenic and progestogenic activities, making it a valuable agent in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azachlormadinone acetate typically involves multiple steps, starting from the appropriate steroidal precursors. The key steps include the introduction of the azachloro group and the acetylation of the hydroxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The use of advanced technologies and equipment is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 2-Azachlormadinone acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new analogs.

    Substitution: The azachloro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

2-Azachlormadinone acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of steroidal chemistry and the development of new synthetic methodologies.

    Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and hormone regulation.

    Medicine: It has therapeutic applications in the treatment of conditions such as prostate cancer, hirsutism, and acne due to its antiandrogenic properties.

    Industry: The compound is used in the formulation of pharmaceutical products, particularly in hormone replacement therapies and contraceptives.

Mechanism of Action

The mechanism of action of 2-Azachlormadinone acetate involves its interaction with specific molecular targets, primarily the androgen and progesterone receptors. By binding to these receptors, the compound inhibits the action of androgens and exerts progestogenic effects. This dual activity is responsible for its therapeutic efficacy in conditions related to hormone imbalance.

Comparison with Similar Compounds

    Chlormadinone acetate: A closely related compound with similar progestogenic and antiandrogenic activities.

    2-Oxachlormadinone acetate: Another analog with modifications in the functional groups, exhibiting distinct biological properties.

Uniqueness: 2-Azachlormadinone acetate is unique due to the presence of the azachloro group, which enhances its antiandrogenic activity compared to its analogs. This structural modification allows for more potent inhibition of androgen receptors, making it a valuable compound in therapeutic applications.

Properties

IUPAC Name

[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-3,3a,3b,8,9,9b,10,11-octahydro-2H-indeno[4,5-h]isoquinolin-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO4/c1-12(25)22(28-13(2)26)8-6-16-14-9-18(23)17-10-19(27)24-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3,(H,24,27)/t14-,15+,16+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHUAUAZGBDNEC-OFUYBIASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)NCC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)NC[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909372
Record name 7-Acetyl-11-chloro-2-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4H-indeno[4,5-h]isoquinolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105165-23-9
Record name 2-Azachlormadinone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105165239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Acetyl-11-chloro-2-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4H-indeno[4,5-h]isoquinolin-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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